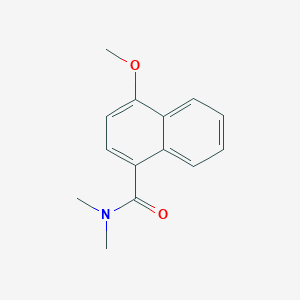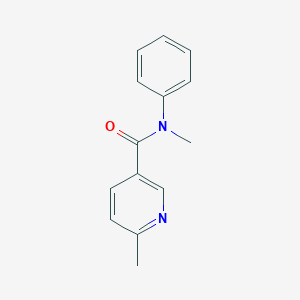![molecular formula C14H12N2O3 B7508824 5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)
5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one, commonly known as FMOC-Cl, is a chemical compound that is widely used in scientific research. It is a derivative of 9-fluorenylmethyloxycarbonyl (Fmoc) and is used as a protecting group for amino acids in peptide synthesis. This compound has gained popularity due to its unique properties and ease of use in peptide chemistry.
Mécanisme D'action
FMOC-Cl reacts with the amino group of an amino acid to form a stable amide bond. This reaction prevents the amino group from reacting with other reagents during peptide synthesis. The FMOC-Cl group can be removed by treatment with a weak base such as piperidine, which cleaves the amide bond and releases the protected amino acid.
Biochemical and physiological effects:
FMOC-Cl does not have any known biochemical or physiological effects. It is used solely as a reagent in peptide synthesis and has no therapeutic or diagnostic applications.
Avantages Et Limitations Des Expériences En Laboratoire
FMOC-Cl is a highly efficient and versatile reagent for peptide synthesis. It is easy to use and provides high yields of pure peptides. However, it is not suitable for the synthesis of peptides that contain acid-labile protecting groups, as the conditions required for FMOC-Cl cleavage can lead to the removal of acid-labile groups. Additionally, FMOC-Cl is not suitable for the synthesis of peptides that contain C-terminal acid groups, as the FMOC-Cl group cannot be removed under these conditions.
Orientations Futures
FMOC-Cl has already found widespread use in peptide synthesis, and its applications continue to expand. One area of future research could be the development of new protecting groups that are more stable or provide greater selectivity. Additionally, research could focus on the use of FMOC-Cl in the synthesis of non-peptide compounds, as its reactivity with amino groups could be exploited in the synthesis of other organic molecules. Finally, the use of FMOC-Cl in the development of new therapeutic agents could be explored, as its ease of use and versatility make it an attractive reagent for drug discovery.
Méthodes De Synthèse
FMOC-Cl can be synthesized by reacting 5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one-Cl with 2-methylbenzylamine and furfurylamine in the presence of a base such as triethylamine. The reaction occurs in a solvent such as dichloromethane, and the product is purified by column chromatography. This method provides a high yield of FMOC-Cl with high purity.
Applications De Recherche Scientifique
FMOC-Cl is primarily used in peptide synthesis as a protecting group for the amino group of amino acids. It is used to prevent unwanted reactions during peptide chain elongation and to protect the amino group from degradation. The FMOC-Cl group can be easily removed under mild basic conditions, allowing for the synthesis of long and complex peptides.
Propriétés
IUPAC Name |
5-(furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-10-5-2-3-6-11(10)9-16-14(17)19-13(15-16)12-7-4-8-18-12/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMMUZFLLCKCIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)OC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
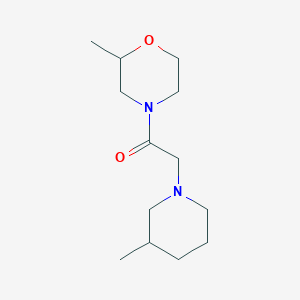
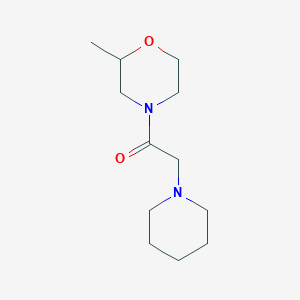

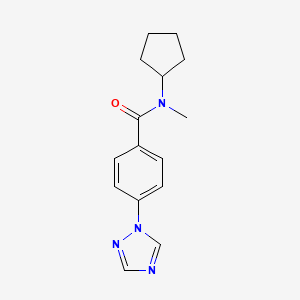
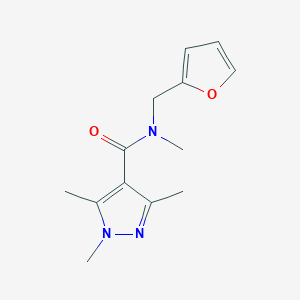




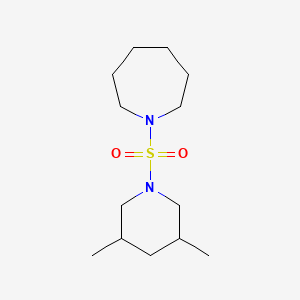
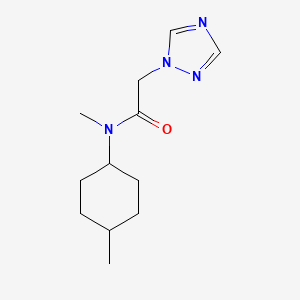
![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)
